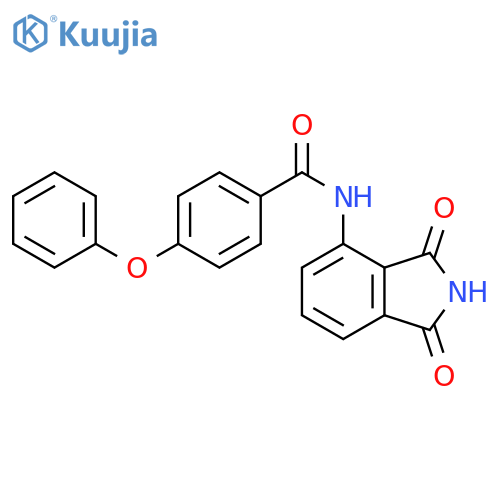Cas no 324758-89-6 (N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide)
N-(1,3-ジオキソ-2,3-ジヒドロ-1H-イソインドール-4-イル)-4-フェノキシベンズアミドは、高度に特異的な分子構造を持つ有機化合物です。この化合物は、イソインドリン-1,3-ジオン骨格とフェノキシベンズアミド基を有しており、医薬品中間体や材料科学分野での応用が期待されます。特に、その剛直な分子構造と電子求引性基の存在により、有機電子材料や薬理活性化合物の開発において優れた特性を示します。また、芳香環系の配置によりπ-πスタッキング相互作用が可能で、高分子材料や機能性材料の設計に適しています。合成ルートの最適化により高収率での製造が可能であり、研究用途での利便性が高い点も特徴です。

324758-89-6 structure
商品名:N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide 化学的及び物理的性質
名前と識別子
-
- N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide
- N-(1,3-dioxoisoindolin-4-yl)-4-phenoxybenzamide
- Benzamide, N-(2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl)-4-phenoxy-
- N-(1,3-dioxoisoindol-4-yl)-4-phenoxybenzamide
- 324758-89-6
- Oprea1_228469
- ChemDiv2_000297
- AKOS001601944
- HMS1369N11
- F0098-0358
-
- インチ: 1S/C21H14N2O4/c24-19(22-17-8-4-7-16-18(17)21(26)23-20(16)25)13-9-11-15(12-10-13)27-14-5-2-1-3-6-14/h1-12H,(H,22,24)(H,23,25,26)
- InChIKey: ALMVIYNQUXKHPZ-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC2=C1C(=O)NC2=O)(=O)C1=CC=C(OC2=CC=CC=C2)C=C1
計算された属性
- せいみつぶんしりょう: 358.095
- どういたいしつりょう: 358.095
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 579
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 84.5Ų
じっけんとくせい
- 密度みつど: 1.394±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 9.25±0.20(Predicted)
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0098-0358-75mg |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide |
324758-89-6 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
| Life Chemicals | F0098-0358-3mg |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide |
324758-89-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0098-0358-10mg |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide |
324758-89-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0098-0358-50mg |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide |
324758-89-6 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F0098-0358-20mg |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide |
324758-89-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F0098-0358-25mg |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide |
324758-89-6 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F0098-0358-30mg |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide |
324758-89-6 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F0098-0358-1mg |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide |
324758-89-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0098-0358-2μmol |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide |
324758-89-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0098-0358-4mg |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide |
324758-89-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide 関連文献
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
2. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
324758-89-6 (N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide) 関連製品
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
